2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a dimethoxyphenyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process. One common method involves the reaction of 2-aminobenzimidazole or 3-amino-1,2,4-triazole with an aldehyde and a β-dicarbonyl compound in the presence of a catalytic amount of thiamine hydrochloride (vitamin B1) in water . This method is advantageous due to its use of an inexpensive and readily available catalyst, easy workup, improved yields, and the use of water as a relatively environmentally benign solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of water as a solvent and the employment of catalytic amounts of non-toxic reagents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiproliferative agent in cancer research.
Medicine: It is being investigated for its potential therapeutic effects, including anti-epileptic activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups and its triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21N5O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(2,5-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H21N5O4S/c1-29-14-8-9-17(30-2)15(10-14)22-19(28)16-11-18(27)23-20-24-21(25-26(16)20)31-12-13-6-4-3-5-7-13/h3-10,16H,11-12H2,1-2H3,(H,22,28)(H,23,24,25,27) |
InChI Key |
PPMAMNANWWEYJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)NC3=NC(=NN23)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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